N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Description
Synthesis Analysis
A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized and evaluated for anticancer activity as RXRα antagonists . This suggests that the compound could be synthesized through similar methods.Molecular Structure Analysis
The structure of similar compounds was solved by the dual-space algorithm and refined by full-matrix least squares against F2 using the NoSpherA2 algorithm implemented within the Olex2 package . This suggests that the molecular structure of “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone” could be analyzed using similar methods.Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c1-24-13-11(17)9(5-10(16)12(13)18)14(23)22-6-8(7-22)21-15-19-3-2-4-20-15/h2-5,8H,6-7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEPDLCTLOBMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)NC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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